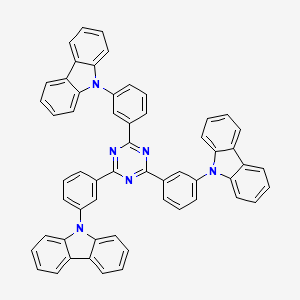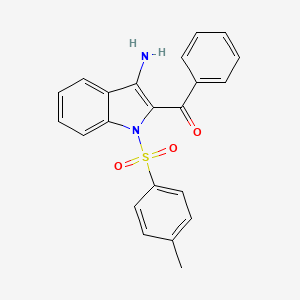
2,4,6-Tris(3-(carbazol-9-yl)phenyl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris(3-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine is a compound known for its role as a bipolar host material in organic light-emitting diodes (OLEDs). It features an electron-withdrawing triphenyltriazine center and three electron-rich carbazole peripheral units. This unique structure allows it to exhibit excellent bipolar transport properties, making it suitable for high-performance deep-red, green, and blue phosphorescent OLEDs .
Métodos De Preparación
The synthesis of 2,4,6-Tris(3-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(9H-carbazol-9-yl)phenylboronic acid and 2,4,6-trichloro-1,3,5-triazine.
Suzuki Coupling Reaction: The 3-(9H-carbazol-9-yl)phenylboronic acid is coupled with 2,4,6-trichloro-1,3,5-triazine using a palladium catalyst in the presence of a base such as potassium carbonate.
Purification: The crude product is purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2,4,6-Tris(3-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include various substituted and oxidized derivatives of the compound.
Aplicaciones Científicas De Investigación
2,4,6-Tris(3-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine has several scientific research applications:
Biology: The compound’s unique structure allows it to be used in studies related to electron transport and photophysical properties.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris(3-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine involves its role as a host material in OLEDs. The compound’s electron-withdrawing triphenyltriazine center and electron-rich carbazole peripheral units facilitate efficient charge transport. This results in the formation of triplet excitons, which contribute to the emission of light in OLEDs. The compound’s low singlet-triplet exchange energy and low-lying lowest unoccupied molecular orbital (LUMO) energy level enable ultra-low driving voltages and high efficiency .
Comparación Con Compuestos Similares
2,4,6-Tris(3-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine can be compared with other similar compounds, such as:
2,4,6-Tris(3-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine: This compound is unique due to its specific combination of electron-withdrawing and electron-rich units, which contribute to its excellent bipolar transport properties.
Carbazole-based Compounds: These compounds share similar photophysical properties and are used in various optoelectronic applications.
Triazine-based Compounds: These compounds have similar electron-withdrawing properties and are used in the development of high-performance materials for electronic devices.
Propiedades
Fórmula molecular |
C57H36N6 |
|---|---|
Peso molecular |
804.9 g/mol |
Nombre IUPAC |
9-[3-[4,6-bis(3-carbazol-9-ylphenyl)-1,3,5-triazin-2-yl]phenyl]carbazole |
InChI |
InChI=1S/C57H36N6/c1-7-28-49-43(22-1)44-23-2-8-29-50(44)61(49)40-19-13-16-37(34-40)55-58-56(38-17-14-20-41(35-38)62-51-30-9-3-24-45(51)46-25-4-10-31-52(46)62)60-57(59-55)39-18-15-21-42(36-39)63-53-32-11-5-26-47(53)48-27-6-12-33-54(48)63/h1-36H |
Clave InChI |
KOUVXIWGXJSZHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=NC(=NC(=N5)C6=CC(=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC(=CC=C1)N1C2=CC=CC=C2C2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ir[p-F(t-Bu)-ppy]3](/img/structure/B11941971.png)




![N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B11942008.png)

methanone](/img/structure/B11942024.png)

